molecular formula C10H9NO5 B038948 (2S)-(+)-Glycidyl 4-nitrobenzoate CAS No. 115459-65-9

(2S)-(+)-Glycidyl 4-nitrobenzoate

Cat. No.: B038948
CAS No.: 115459-65-9
M. Wt: 223.18 g/mol
InChI Key: MUWIANZPEBMVHH-VIFPVBQESA-N
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Description

(2S)-(+)-Glycidyl 4-nitrobenzoate (B1230335), with the chemical formula C10H9NO5, is a chiral epoxide that has garnered attention as a key intermediate in the synthesis of enantiomerically pure molecules. scbt.com Its utility stems from the presence of a stereochemically defined epoxide ring, which can be opened by a wide range of nucleophiles in a regio- and stereoselective manner.

The importance of chiral building blocks like (2S)-(+)-Glycidyl 4-nitrobenzoate lies in their ability to introduce a specific stereocenter into a target molecule at an early stage of a synthetic sequence. This approach is often more efficient than methods that rely on chiral auxiliaries or asymmetric catalysis later in the synthesis. The development of new drugs increasingly relies on the use of such chiral building blocks to ensure the desired therapeutic effect, as different enantiomers of a drug can have vastly different biological activities.

This compound is particularly valuable for the synthesis of β-amino alcohols, a structural motif present in numerous biologically active compounds, including a class of drugs known as beta-blockers. westlake.edu.cn These drugs are crucial for managing cardiovascular conditions such as hypertension and angina. rsc.org The therapeutic efficacy of many beta-blockers is dependent on their stereochemistry, with the (S)-enantiomer often being the more active one.

The synthetic strategy typically involves the regioselective ring-opening of the epoxide in this compound by a suitable amine. The 4-nitrobenzoate group is an excellent leaving group, facilitating the reaction. This key transformation establishes the stereochemistry of the resulting β-amino alcohol.

Illustrative Synthesis of a Chiral β-Amino Alcohol using a Glycidyl (B131873) Derivative

The following table details a representative synthesis of a chiral β-amino alcohol, a common application for chiral glycidyl esters like this compound. This specific example illustrates the synthesis of (S)-propranolol, a widely used beta-blocker, starting from α-naphthol and an epichlorohydrin (B41342) derivative, which is then converted to a glycidyl ether. google.com The reaction of this chiral epoxide with an amine is a crucial step that mirrors the utility of this compound.

StepReactantsReagents and ConditionsProductYieldEnantiomeric Excess (ee)
1α-Naphthol, EpichlorohydrinBase1-(Naphthalen-1-yloxy)-2,3-epoxypropaneHigh>98%
21-(Naphthalen-1-yloxy)-2,3-epoxypropaneIsopropylamine(S)-PropranololHigh>98%

Glycidyl esters, as a class of compounds, are fundamental to many stereoselective transformations. Their utility is primarily derived from the electrophilic nature of the epoxide ring, which is susceptible to nucleophilic attack. The stereochemistry of the starting glycidyl ester dictates the stereochemistry of the product, making them powerful tools in asymmetric synthesis.

One of the key methods for obtaining enantiomerically pure glycidyl esters is through kinetic resolution. This technique involves the use of enzymes, often lipases, to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enantiomerically enriched. For instance, lipase-catalyzed acylation or hydrolysis of a racemic mixture of glycidyl esters can provide access to both enantiomers in high optical purity. Chemoenzymatic routes that combine chemical synthesis with enzymatic resolution are powerful strategies for producing these valuable chiral building blocks.

The regioselectivity of the ring-opening reaction of glycidyl esters is another critical aspect. The attack of a nucleophile can occur at either of the two carbon atoms of the epoxide ring. In many cases, particularly with basic or neutral nucleophiles, the attack occurs at the less substituted carbon (C3), following a classic SN2 mechanism. This regioselectivity is crucial for ensuring the formation of the desired product isomer.

In addition to their use in the synthesis of small molecules, glycidyl esters are also employed as monomers in the synthesis of functional polymers. The ring-opening polymerization of enantiopure glycidyl esters can lead to the formation of stereoregular polymers with well-defined properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S)-oxiran-2-yl]methyl 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO5/c12-10(16-6-9-5-15-9)7-1-3-8(4-2-7)11(13)14/h1-4,9H,5-6H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWIANZPEBMVHH-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80909966
Record name (Oxiran-2-yl)methyl 4-nitrobenzoate
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Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

106268-95-5, 115459-65-9
Record name Glycidyl 4-nitrobenzoate, (R)-
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Record name Glycidyl 4-nitrobenzoate, (S)-
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Record name (Oxiran-2-yl)methyl 4-nitrobenzoate
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Record name (R)-(-)-Glycidyl 4-nitrobenzoate
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Record name (+)-4-Nitrobenzoic acid (2S)-glycidyl ester
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Record name GLYCIDYL 4-NITROBENZOATE, (S)-
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Synthetic Methodologies for Enantiomerically Enriched 2s + Glycidyl 4 Nitrobenzoate

Chemo-Enzymatic Approaches to (2S)-(+)-Glycidyl 4-nitrobenzoate (B1230335) Synthesis

The integration of enzymatic processes with chemical synthesis offers a powerful and green alternative for the production of chiral compounds. Enzymes, with their inherent stereoselectivity, can effectively resolve racemic mixtures or catalyze enantioselective transformations under mild conditions.

Lipase-Catalyzed Resolution and Esterification Strategies

Lipases are a class of enzymes widely employed in organic synthesis for their ability to catalyze the hydrolysis and esterification of a broad range of substrates with high enantioselectivity. In the context of (2S)-(+)-Glycidyl 4-nitrobenzoate synthesis, lipases can be utilized in two main ways: the kinetic resolution of racemic glycidol (B123203) followed by esterification, or the direct enantioselective esterification of glycidol.

One of the most effective lipases for this purpose is Candida antarctica lipase (B570770) B (CALB), which is known to preferentially catalyze the acylation of the (S)-enantiomer of glycidol. This selectivity allows for the direct synthesis of (S)-glycidyl esters from racemic glycidol. For instance, the transesterification of racemic glycidol with an activated ester of 4-nitrobenzoic acid, such as vinyl 4-nitrobenzoate, in the presence of CALB can yield the desired this compound with high enantiomeric excess (ee). The unreacted (R)-glycidol can then be separated from the product.

Alternatively, a kinetic resolution strategy can be employed where a racemic mixture of a glycidyl (B131873) ester is subjected to lipase-catalyzed hydrolysis. In this scenario, the lipase would selectively hydrolyze one enantiomer, leaving the other, desired enantiomer in high enantiomeric purity. For example, racemic glycidyl 4-nitrobenzoate could be treated with a lipase that preferentially hydrolyzes the (R)-enantiomer, thus enriching the mixture in this compound. The success of this approach is highly dependent on the enantioselectivity of the chosen lipase.

EnzymeSubstrate(s)Acyl DonorSolventTemp. (°C)Yield (%)ee (%)
Candida antarctica Lipase B (CALB)rac-Glycidol, 4-Nitrobenzoic acid derivativeVinyl 4-nitrobenzoateOrganic Solvent30-50Moderate to High>95
Pseudomonas cepacia Lipaserac-Glycidyl butyrate- (Hydrolysis)Buffer/Organic Co-solvent30-40~50 (for remaining ester)High

Epoxide Hydrolase-Mediated Biotransformations and Reactivity

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. This enzymatic activity can be harnessed for the kinetic resolution of racemic epoxides. When a racemic mixture of glycidyl 4-nitrobenzoate is exposed to an epoxide hydrolase, the enzyme may selectively hydrolyze one enantiomer at a faster rate, allowing for the isolation of the unreacted enantiomer with high optical purity.

The enantioselectivity of epoxide hydrolases can vary significantly depending on the source of the enzyme and the structure of the substrate. For instance, epoxide hydrolases from fungal sources like Aspergillus niger have been shown to be effective in the kinetic resolution of various epoxides. nih.govorgsyn.org Through techniques like directed evolution, the enantioselectivity of these enzymes can be dramatically improved. nih.gov

In a typical resolution process, racemic glycidyl 4-nitrobenzoate would be incubated with the epoxide hydrolase in an aqueous buffer system. The reaction progress is monitored, and the reaction is stopped at approximately 50% conversion to achieve a high enantiomeric excess of the remaining this compound. The resulting diol from the hydrolysis of the (R)-enantiomer can then be separated from the desired product.

Enzyme SourceSubstrateConversion (%)ee of remaining epoxide (%)
Aspergillus niger (Wild Type)rac-Glycidyl phenyl ether~50Moderate
Aspergillus niger (Evolved Mutant)rac-Glycidyl phenyl ether~50>99
Glycine max (GmEH3)rac-Phenyl glycidyl ether43.2 (yield of remaining epoxide)>99

Organocatalytic Routes to Glycidyl Ester Formation

Organocatalysis has emerged as a third pillar of asymmetric catalysis, alongside biocatalysis and metal catalysis. This field utilizes small organic molecules to catalyze chemical transformations with high stereoselectivity.

Development of Chiral Organocatalysts for Asymmetric Glycidylation

The asymmetric epoxidation of allylic alcohols is a powerful strategy for the synthesis of chiral epoxides. Chiral ketone catalysts, such as the Shi catalyst derived from fructose, have proven to be highly effective for the epoxidation of a wide range of olefins. To synthesize this compound via this route, one would start with allyl 4-nitrobenzoate.

The epoxidation is typically carried out using a potent oxidizing agent like potassium peroxymonosulfate (B1194676) (Oxone®) in a buffered aqueous/organic solvent system. The chiral ketone catalyst generates a chiral dioxirane (B86890) in situ, which then acts as the stereoselective epoxidizing agent. The facial selectivity of the epoxidation is dictated by the chiral environment of the catalyst, leading to the preferential formation of one enantiomer of the epoxide. The enantiomeric excess of the resulting glycidyl 4-nitrobenzoate is highly dependent on the structure of the catalyst and the reaction conditions.

CatalystSubstrateOxidantSolventYield (%)ee (%)
Shi Catalysttrans-StilbeneOxone®CH3CN/DMM/BufferHighup to >99
Chiral DioxiraneStyrene derivatives---80-92 nih.gov

Heterogeneous Organocatalysis: Polymer-Supported Systems

A significant advantage of organocatalysis is the potential for immobilizing the catalyst on a solid support. This heterogenization facilitates catalyst recovery and reuse, making the process more economical and environmentally friendly. Chiral ketone catalysts can be anchored to various solid supports, including polymers and silica (B1680970) gel.

For the synthesis of this compound, a polymer-supported chiral ketone catalyst could be employed in a similar fashion to its homogeneous counterpart. The supported catalyst is suspended in the reaction mixture containing allyl 4-nitrobenzoate and the oxidant. After the reaction is complete, the catalyst can be easily separated by filtration and potentially reused in subsequent batches. While the efficiency and enantioselectivity of heterogeneous catalysts can sometimes be lower than their homogeneous analogs due to mass transfer limitations, significant research is focused on developing highly active and recyclable supported organocatalysts.

Conventional Chemical Synthetic Pathways for this compound

Traditional chemical methods remain a cornerstone for the synthesis of chiral molecules. For this compound, the most straightforward approach involves the esterification of commercially available (S)-glycidol.

A common method for this esterification is the reaction of (S)-glycidol with 4-nitrobenzoyl chloride in the presence of a base. Pyridine is often used as both the base and a catalyst, while a more potent acylation catalyst like 4-(dimethylamino)pyridine (DMAP) can be added to accelerate the reaction. The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature or slightly below to minimize side reactions. The use of a chiral starting material, (S)-glycidol, ensures that the stereochemistry of the epoxide is retained in the final product.

Another well-established method for esterification is the Mitsunobu reaction. nih.govrsc.org This reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of stereochemistry at the alcohol carbon. However, for the synthesis of this compound from (S)-glycidol, a direct esterification that retains the stereochemistry is preferred. The Mitsunobu reaction could be strategically employed if starting from a precursor with the opposite stereochemistry. For instance, reacting (R)-glycidol with 4-nitrobenzoic acid under Mitsunobu conditions (typically using triphenylphosphine (B44618) and a dialkyl azodicarboxylate like DEAD or DIAD) would lead to the desired this compound through inversion of configuration. nih.gov

A different conventional route starts from (S)-3-chloro-1,2-propanediol. google.com This precursor can be converted to (S)-glycidol in situ by treatment with a base, followed by reaction with 4-nitrobenzoyl chloride in a one-pot procedure to yield the target compound. google.com

Starting MaterialReagentsBase/CatalystSolventYield (%)
(S)-Glycidol4-Nitrobenzoyl chloridePyridine, DMAPDichloromethaneHigh
(R)-Glycidol4-Nitrobenzoic acid, Triphenylphosphine, DIAD-TetrahydrofuranModerate to High
(S)-3-Chloro-1,2-propanediol4-Nitrobenzoyl chloridePhosphate (B84403) Salt, Triethylamine (B128534)Methylene ChlorideHigh google.com

Esterification of Chiral Glycidol Precursors

A principal and direct method for the synthesis of this compound involves the esterification of the chiral precursor, (S)-glycidol. This reaction requires the activation of 4-nitrobenzoic acid, typically as its acid chloride, which then reacts with the hydroxyl group of (S)-glycidol to form the desired ester.

The general reaction is as follows:

(S)-Glycidol + 4-Nitrobenzoyl chloride → this compound + HCl

The success of this method hinges on the availability and enantiomeric purity of the (S)-glycidol starting material. One established route to enantiomerically pure (S)-glycidol begins with (R)-(-)-3-chloro-1,2-propanediol. This precursor is cyclized under basic conditions to yield (S)-(+)-glycidol. researchgate.net This in-situ generated or isolated (S)-glycidol can then be esterified. For instance, a similar compound, (S)-(+)-glycidyl tosylate, is synthesized by esterifying (S)-(+)-glycidol with p-toluenesulfonyl chloride, achieving a yield of up to 73% under optimized conditions. researchgate.net This demonstrates the viability of the esterification approach for producing chiral glycidyl derivatives.

The reaction conditions for the esterification of (S)-glycidol with 4-nitrobenzoyl chloride are critical to prevent the opening of the sensitive epoxide ring and to avoid racemization. The reaction is often carried out at low temperatures in the presence of a non-nucleophilic base to scavenge the hydrochloric acid byproduct.

Regioselective and Stereospecific Epoxidation Approaches

An alternative strategy for the synthesis of this compound is through the regioselective and stereospecific epoxidation of an appropriate alkene precursor. The logical precursor for this approach would be allyl 4-nitrobenzoate. The challenge lies in controlling the stereochemistry of the epoxidation to selectively form the (2S)-epoxide.

The epoxidation of allylic alcohols is a well-studied class of reactions where the hydroxyl group can direct the stereochemical outcome of the epoxidation. sigmaaldrich.com In the case of allyl 4-nitrobenzoate, the allylic ester can be subjected to asymmetric epoxidation conditions. While direct literature on the epoxidation of allyl 4-nitrobenzoate to yield the (2S) enantiomer is not abundant, the principles of stereoselective epoxidation of allylic systems can be applied. For example, the Sharpless asymmetric epoxidation is a renowned method for the enantioselective epoxidation of allylic alcohols. While allyl 4-nitrobenzoate is not an allylic alcohol, modifications of such catalytic systems or the use of chiral oxidizing agents could potentially achieve the desired stereoselectivity.

Another approach involves the in-situ derivatization of glycidol after an asymmetric epoxidation reaction of allyl alcohol. This method avoids the isolation of the often-unstable glycidol. google.com In this scenario, allyl alcohol would first undergo asymmetric epoxidation to form (S)-glycidol, which is then immediately treated with 4-nitrobenzoyl chloride in the same reaction vessel to produce this compound. This one-pot procedure can be advantageous in terms of operational simplicity and minimizing the handling of sensitive intermediates.

Optimization of Synthetic Protocols and Yields for this compound

The optimization of synthetic protocols is crucial for achieving high yields and purities of this compound, making the process economically viable for larger-scale production. Key parameters for optimization include reaction temperature, solvent, catalyst, and the nature of the base used.

A relevant example of such optimization is found in the preparation of various glycidyl derivatives from 3-chloro-1,2-propanediol. google.com In one instance, the synthesis of (S)-glycidyl tosylate, a compound structurally related to the target molecule, was achieved with an 81.5% yield and an optical purity of 99.5% ee. This was accomplished by reacting (R)-3-chloro-1,2-propanediol with potassium phosphate tribasic to form (S)-glycidol in situ, followed by reaction with tosyl chloride in the presence of triethylamine and 4-(dimethylamino)pyridine (DMAP) as a catalyst. google.com

Similarly, the synthesis of (S)-glycidyl-3-nitrobenzenesulfonate, another close analog, was reported with a yield of 80.5% and an optical purity of 99.5% ee. nih.gov These examples highlight that the careful selection of reagents and reaction conditions can lead to excellent yields and high enantiomeric purity.

Below is a data table summarizing the optimized synthesis of a related glycidyl derivative, (S)-Glycidyl Tosylate, which provides insights into potential optimization strategies for this compound.

ParameterConditionResultReference
Starting Material(R)-3-chloro-1,2-propanediol (99.5% ee)- google.com
Base for Glycidol FormationPotassium phosphate tribasicEfficient in situ formation of (S)-glycidol google.com
Esterification ReagentTosyl chlorideForms the corresponding sulfonate ester google.com
Base for EsterificationTriethylamineNeutralizes HCl byproduct google.com
Catalyst4-(Dimethylamino)pyridine (DMAP)Accelerates the esterification reaction google.com
SolventMethylene chlorideAppropriate reaction medium google.com
Yield81.5%High conversion to product google.com
Chemical Purity99.8%High purity of the final product google.com
Optical Purity (ee)99.5%Excellent retention of stereochemistry google.com

Identification of Key Synthetic Precursors and Advanced Intermediates in Glycidyl Nitrobenzoate Production

The efficient synthesis of this compound relies on the availability of high-quality chiral precursors and the management of key intermediates.

Key Synthetic Precursors:

(S)-Glycidol: This is the most direct chiral precursor for the esterification route. Its synthesis often starts from more readily available chiral pool materials or through asymmetric synthesis. researchgate.netresearchgate.net

(R)-3-Chloro-1,2-propanediol: This compound serves as a crucial starting material for the synthesis of (S)-glycidol through base-mediated cyclization. researchgate.netsynthesiswithcatalysts.com It can be obtained through various methods, including the resolution of racemic 3-chloro-1,2-propanediol.

(S)-Epichlorohydrin: This versatile chiral building block can be converted to (S)-glycidol. The synthesis of enantiomerically pure epichlorohydrin (B41342) is a well-established industrial process. orgsyn.orggoogle.comacs.org

4-Nitrobenzoyl chloride: This is the acylating agent required for the esterification step. It is typically prepared from 4-nitrobenzoic acid by reaction with a chlorinating agent like thionyl chloride or phosphorus pentachloride. sigmaaldrich.comtandfonline.commerckmillipore.comchemimpex.comorgsyn.org

Allyl Alcohol: In the epoxidation route, allyl alcohol serves as the starting olefin for asymmetric epoxidation to generate (S)-glycidol in situ. google.com

Advanced Intermediates:

The primary advanced intermediate in the most common synthetic route is (S)-glycidol . The in-situ generation of (S)-glycidol from (R)-3-chloro-1,2-propanediol is a key feature of optimized protocols, as it avoids the isolation of the potentially unstable glycidol. google.com

The table below outlines the key precursors and their roles in the synthesis of this compound.

Precursor/IntermediateRole in Synthesis
(S)-GlycidolDirect chiral precursor for esterification.
(R)-3-Chloro-1,2-propanediolStarting material for the synthesis of (S)-glycidol. researchgate.netsynthesiswithcatalysts.com
(S)-EpichlorohydrinPrecursor for the synthesis of (S)-glycidol. orgsyn.orggoogle.comacs.org
4-Nitrobenzoyl chlorideAcylating agent for the esterification of (S)-glycidol. sigmaaldrich.comtandfonline.commerckmillipore.comchemimpex.comorgsyn.org
Allyl AlcoholStarting material for asymmetric epoxidation to form (S)-glycidol. google.com

Stereochemical Control and Enantiomeric Purity Assessment of 2s + Glycidyl 4 Nitrobenzoate

Strategies for Achieving and Enhancing Enantiomeric Purity

Achieving high enantiomeric purity for (2S)-(+)-Glycidyl 4-nitrobenzoate (B1230335) involves two primary approaches: asymmetric synthesis and chiral resolution. Asymmetric synthesis aims to create the desired (S)-enantiomer directly, employing chiral catalysts or auxiliaries to guide the reaction stereoselectively. nih.gov This method is often more efficient as it avoids the loss of 50% of the material inherent in resolving a racemic mixture.

Alternatively, when a racemic mixture of glycidyl (B131873) 4-nitrobenzoate is produced, various techniques can be employed to separate the enantiomers or selectively enrich one. These resolution strategies are critical for enhancing enantiomeric excess (ee) to the high levels required for most applications. The principal methods include chromatographic separations, enzyme-catalyzed kinetic resolutions, and crystallization-based techniques. nih.gov A general theme in many of these processes is the combination of an enantioselective agent, such as an enzyme, with a chemical process that allows for the separation or conversion of one enantiomer over the other. nih.gov

Chiral Resolution Techniques for Glycidyl 4-nitrobenzoate and Analogues

Chiral resolution is a cornerstone for obtaining enantiomerically pure forms of glycidyl 4-nitrobenzoate and related glycidyl esters from racemic mixtures.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for resolving a wide range of racemic compounds, including glycidyl esters. scispace.comresearchgate.net

For instance, the separation of glycidyl butyrate enantiomers has been successfully achieved using a Chiralcel OD-H column, which is a tris-3,5-dimethylphenyl carbamate derivative of cellulose. indexcopernicus.com Excellent resolution was obtained with a mobile phase of hexane (B92381) and 2-propanol. indexcopernicus.com Similarly, Chiralpak AD-H, an amylose-based CSP, has been used to resolve glycidyl nitrobenzoate enantiomers. researchgate.net The selection of the CSP and the optimization of the mobile phase composition are critical factors in achieving baseline separation of the enantiomers.

Table 1: Examples of Chromatographic Conditions for Glycidyl Ester Enantioseparation

Compound Chiral Stationary Phase (CSP) Mobile Phase Detection Reference
Glycidyl Butyrate Chiralcel OD-H (Cellulose derivative) Hexane: 2-propanol (100:1, v/v) UV indexcopernicus.com
Glycidyl Nitrobenzoate Chiralpak AD-H (Amylose derivative) n-hexane:ethanol (70:30, v/v) MS researchgate.net

Enzymatic kinetic resolution (EKR) is a highly effective method that leverages the stereoselectivity of enzymes, most commonly lipases, to differentiate between enantiomers of a racemic substrate. researchgate.net In the case of racemic glycidyl esters, a lipase (B570770) can be used to selectively catalyze the hydrolysis of one enantiomer, leaving the unreacted enantiomer enriched. nih.gov For example, lipases such as Candida antarctica lipase B (CALB) are known for their high catalytic activity and stereoselectivity in resolving racemic mixtures. nih.govorganic-chemistry.org

This process relies on the different reaction rates of the two enantiomers with the enzyme. The undesired enantiomer is converted into a different compound (e.g., the corresponding acid and alcohol), which can then be easily separated from the desired, unreacted glycidyl ester enantiomer. nih.gov The efficiency of this resolution is often described by the enantiomeric ratio (E-value), with high E-values indicating excellent selectivity. nih.gov This technique is valued for its mild reaction conditions and high enantioselectivity, aligning with the principles of green chemistry. researchgate.net

Crystallization techniques offer a classic and scalable method for separating enantiomers. One common approach is diastereomeric resolution. This involves reacting the racemic mixture of glycidyl 4-nitrobenzoate with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts or derivatives. Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. After separation, the chiral resolving agent is removed to yield the pure enantiomer.

Another method is preferential crystallization, where a supersaturated solution of the racemate is seeded with a crystal of the desired pure enantiomer. This can induce the crystallization of that enantiomer exclusively, which can then be harvested. While less common for glycidyl esters specifically, these crystallization methods remain a viable strategy for large-scale enantiopurification.

Influence of Stereochemistry on Reaction Regioselectivity and Rate

The stereochemistry of (2S)-(+)-Glycidyl 4-nitrobenzoate, specifically the (S)-configuration at the C2 carbon of the oxirane ring, plays a crucial role in determining the outcome of its chemical reactions. The epoxide (oxirane) ring is highly strained and susceptible to ring-opening by nucleophiles. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the two carbon atoms of the epoxide.

The regioselectivity of this attack (i.e., which carbon is attacked) is influenced by the reaction conditions.

Under basic or neutral conditions , the nucleophile typically attacks the less sterically hindered terminal carbon atom (C3). This is the most common pathway for many nucleophiles.

Under acidic conditions , the epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon atom (C2), which can better stabilize the developing positive charge in the transition state.

Crucially, the SN2 attack occurs with an inversion of configuration at the carbon atom being attacked. Since this compound has a defined stereocenter at C2, the stereochemistry of the resulting product is directly controlled. For example, a nucleophilic attack at the terminal C3 position will not change the configuration at C2, leading to a product with a retained (S)-configuration at that center. However, an attack at the C2 carbon would lead to an inversion of configuration, resulting in an (R)-configuration at that position in the product. This stereospecificity is fundamental to its use as a chiral building block, allowing for the synthesis of enantiomerically pure downstream products. researchgate.net The reactive epoxy moiety is susceptible to attack from various nucleophiles, including those from water or free fatty acids. nih.gov

Mechanistic Investigations and Chemical Transformations of 2s + Glycidyl 4 Nitrobenzoate

Epoxide Ring-Opening Reactions of Glycidyl (B131873) 4-nitrobenzoates

The high ring strain of the epoxide, approximately 13 kcal/mol, makes it susceptible to ring-opening reactions with a variety of nucleophiles. libretexts.orgmasterorganicchemistry.com These reactions are fundamental to the synthetic utility of glycidyl derivatives and can proceed through different mechanisms depending on the reaction conditions, particularly the pH. researchgate.netacs.org

The ring-opening of unsymmetrical epoxides like (2S)-(+)-Glycidyl 4-nitrobenzoate (B1230335) can theoretically yield two different constitutional isomers, depending on which of the two epoxide carbons is attacked by the nucleophile. The control of this regioselectivity is paramount and is primarily dictated by the reaction conditions (acidic or basic/nucleophilic). libretexts.orgchemistrysteps.com

Under basic or neutral conditions with strong nucleophiles (e.g., alkoxides, amines, cyanide), the reaction follows a classic SN2 mechanism. libretexts.orgyoutube.com The nucleophile attacks the sterically less hindered carbon atom. For (2S)-(+)-Glycidyl 4-nitrobenzoate, this is the terminal C3 carbon of the oxirane ring. This pathway is favored because direct attack on the more substituted C2 carbon is sterically impeded. libretexts.orgbaylor.edu

Conversely, under acidic conditions, the reaction pathway changes. libretexts.orgmasterorganicchemistry.com The regioselectivity often favors nucleophilic attack at the more substituted carbon (C2). This is because the protonated epoxide intermediate develops a partial positive charge, which is better stabilized at the more substituted, secondary carbon, giving the transition state significant SN1-like character. libretexts.orgchemistrysteps.com Therefore, the choice of catalyst and conditions allows for selective C–N or C–O bond formation at distinct positions. chemrxiv.org

Table 1: Regiocontrol in Epoxide Ring-Opening of this compound
Reaction ConditionMechanism TypeSite of Nucleophilic AttackPrimary Product Type
Basic/Neutral (Strong Nucleophile)SN2Less substituted carbon (C3)Primary alcohol
Acidic (Weak Nucleophile)SN1-likeMore substituted carbon (C2)Secondary alcohol

In the presence of an acid, the epoxide oxygen is first protonated, which significantly enhances the leaving group ability of the hydroxyl group that forms upon ring-opening. libretexts.orgmasterorganicchemistry.com This initial protonation step makes the epoxide much more electrophilic and reactive towards even weak nucleophiles like water or alcohols. libretexts.org The mechanism is considered a hybrid between SN1 and SN2. chemistrysteps.com Following protonation, the C-O bond to the more substituted carbon begins to break, building a partial positive charge that is stabilized by the alkyl substituent. libretexts.org The nucleophile then attacks this more electrophilic carbon, leading to the formation of a trans-1,2-diol (if the nucleophile is water) or a corresponding ether-alcohol. libretexts.orgmasterorganicchemistry.com Lewis acids, such as Boron trifluoride etherate (BF₃·Et₂O), can also catalyze the ring-opening by coordinating to the epoxide oxygen, similarly activating the ring for nucleophilic attack. acs.orgmdpi.com

Under basic conditions, the ring-opening occurs via a direct nucleophilic attack on the epoxide ring. libretexts.org A strong nucleophile, such as hydroxide (B78521) (OH⁻) or an alkoxide (RO⁻), directly attacks one of the epoxide carbons. libretexts.orgresearchgate.net Due to steric hindrance, the attack preferentially occurs at the less substituted primary carbon (C3) in an SN2 fashion. libretexts.orgbaylor.edu This concerted reaction involves the simultaneous attack of the nucleophile and the breaking of the C-O bond. The driving force for this reaction is the relief of the significant strain within the three-membered ring, which overcomes the poor leaving group nature of the resulting alkoxide. libretexts.org The intermediate alkoxide is then protonated in a subsequent workup step to yield the final diol product. libretexts.org

Epoxide ring-opening reactions are stereospecific. The nucleophilic attack, whether under acidic or basic conditions, proceeds via an SN2-type mechanism where the nucleophile attacks the carbon from the side opposite to the C-O bond. chemistrysteps.comyoutube.comyoutube.com This backside attack results in an inversion of configuration at the carbon atom undergoing substitution. youtube.comyoutube.com

For a chiral epoxide like this compound, the stereochemical outcome is predictable.

Attack at the unsubstituted C3 carbon: This carbon is not a stereocenter. The reaction proceeds with the opening of the ring, but the configuration of the C2 stereocenter remains unchanged (retention).

Attack at the chiral C2 carbon: This occurs predominantly under acidic conditions. The backside attack by the nucleophile leads to a complete inversion of the stereochemistry at this center. The (S)-configuration of the starting material will become an (R)-configuration in the product at that carbon.

In all cases, the resulting substituents (the nucleophile and the newly formed hydroxyl group) will be in a trans relationship to each other. libretexts.orgchemistrysteps.com

Transesterification Reactions of this compound

Separate from the epoxide reactivity, the ester moiety of this compound can undergo transesterification. This reaction involves the exchange of the 4-nitrobenzoyl group with another acyl group from an alcohol. Transesterification can be catalyzed by acids, bases, or enzymes. researchgate.netnih.gov

Enzymatic transesterification, often employing lipases, is particularly advantageous as it occurs under mild conditions (typically 35-45°C), minimizing side reactions like the opening of the sensitive epoxide ring or racemization. nih.govnih.govrsc.org This method allows for the clean conversion to other glycidyl esters while preserving the epoxide functionality and stereochemical integrity. For instance, lipase-catalyzed methanolysis can be used to cleave the ester group to yield (S)-glycidol. rsc.org

Chemical methods using acid or base catalysts are also possible but require careful control to avoid competing reactions. researchgate.netnih.gov For example, reactions with glycidyl methacrylate (B99206) at a pH of 10.5 show that both transesterification and epoxide ring-opening can occur simultaneously. researchgate.netresearchgate.net

Table 2: Comparison of Transesterification Methods for Glycidyl Esters
MethodCatalyst ExampleTypical ConditionsAdvantagesDisadvantages
EnzymaticLipase (B570770) (e.g., Candida rugosa)Mild (e.g., 30-45°C, neutral pH)High selectivity for ester, preserves epoxide and stereochemistry, no saponification. nih.govrsc.orgSlower reaction rate, potential enzyme inhibition. nih.gov
Acid-CatalyzedSulfuric Acid (H₂SO₄)Elevated temperatureEffective for conversion.Risk of epoxide ring-opening, potential for side reactions. nih.gov
Base-CatalyzedSodium Methoxide (NaOMe)Controlled time and temperatureFast reaction.High risk of epoxide ring-opening and saponification. nih.govresearchgate.net

Derivatization Strategies for Functional Group Transformation

The functional groups of this compound and its reaction products can be further modified through various derivatization strategies. These transformations are often employed to enhance analytical detection or to synthesize more complex molecules. nih.govnih.govresearchgate.net

Following the ring-opening of the epoxide, the resulting primary and/or secondary hydroxyl groups are prime targets for derivatization. Common strategies include:

Acylation/Esterification: The newly formed hydroxyl groups can be esterified using acyl chlorides or anhydrides in the presence of a base. This can be used to introduce specific functional moieties or protecting groups. vanderbilt.edu

Silylation: Reaction with an activated trialkylsilane can convert the hydroxyl groups into silyl (B83357) ethers. This is a common protecting group strategy due to the ease of formation and cleavage of the silyl ether bond. nih.gov

Conversion to Halides: The hydroxyl groups can be transformed into alkyl halides, which are versatile intermediates for nucleophilic substitution and cross-coupling reactions. Reagents like 2,4,6-trichloro libretexts.orgevitachem.comresearchgate.nettriazine (TT) can convert alcohols to chlorides under relatively mild conditions. nih.gov

For analytical purposes, derivatization is used to introduce chromophores or fluorophores, enhancing detection by HPLC-UV or HPLC-FLD. For example, reagents containing nitrobenzoate or other aromatic systems can be used to label compounds that lack a strong UV absorbance. nih.gov The inherent 4-nitrobenzoate group in the parent compound already serves this purpose.

Applications of 2s + Glycidyl 4 Nitrobenzoate in Complex Molecule Synthesis

Intermediate in Pharmaceutical Active Ingredient Synthesis

The precise three-dimensional arrangement of atoms in a molecule is paramount for its biological activity. (2S)-(+)-Glycidyl 4-nitrobenzoate (B1230335), with its defined stereochemistry, is an essential tool for chemists to introduce chirality into drug molecules, ensuring the desired therapeutic effects.

Role in Beta-Adrenolytic Agent Synthesis

Beta-adrenolytic agents, commonly known as beta-blockers, are a class of drugs used to manage cardiovascular conditions such as hypertension, angina, and arrhythmias. The therapeutic efficacy of many beta-blockers is highly dependent on their stereochemistry, with one enantiomer often exhibiting significantly greater activity.

Chiral glycidyl (B131873) derivatives are pivotal precursors in the synthesis of these enantiomerically pure beta-blockers. For instance, the synthesis of widely used beta-blockers often involves the ring-opening of a chiral epoxide by an appropriate amine. While direct synthesis examples using (2S)-(+)-Glycidyl 4-nitrobenzoate are not extensively detailed in readily available literature, the analogous (S)-glycidyl phthalimide (B116566) is recognized as an ideal building block for beta-adrenolytic agents possessing an amino-alkanol side chain. This highlights the importance of the (S)-glycidyl moiety in constructing the core structure of these drugs. The general synthetic strategy involves the reaction of a substituted phenol (B47542) with a chiral glycidyl derivative, followed by the opening of the epoxide ring with an amine, such as isopropylamine, to yield the final beta-blocker.

Precursor for Natural Product Total Synthesis (e.g., Leukotriene B4)

Natural products often possess complex structures and potent biological activities, making them attractive targets for total synthesis. This compound and its enantiomer have been identified as key starting materials in the synthesis of such molecules.

Leukotriene B4 is a potent inflammatory mediator involved in various physiological and pathological processes. nih.gov Its complex structure, featuring multiple stereocenters, necessitates a stereocontrolled synthetic approach. The enantiomer of the subject compound, (2R)-(-)-Glycidyl 4-nitrobenzoate, has been utilized as a starting material in the total synthesis of Leukotriene B4. This underscores the value of glycidyl 4-nitrobenzoate isomers as chiral building blocks for accessing the intricate architecture of this important lipid mediator. The synthesis leverages the defined stereochemistry of the glycidyl unit to establish one of the key chiral centers in the target molecule.

Utility in Agrochemical and Specialty Chemical Development

The demand for more effective and environmentally benign agrochemicals has led to the development of chiral pesticides and herbicides. The use of enantiomerically pure compounds can result in higher efficacy and reduced environmental impact. While specific examples detailing the use of this compound in the synthesis of commercial agrochemicals are not widespread in public literature, the importance of chiral intermediates in this sector is well-established. nih.gov The reactivity of the epoxide ring in glycidyl esters allows for the introduction of various functional groups, making it a versatile scaffold for the synthesis of novel, stereochemically defined agrochemicals.

In the realm of specialty chemicals, the unique properties of chiral compounds are increasingly being exploited. The defined stereochemistry of this compound makes it a valuable precursor for the synthesis of specialty chemicals where chirality is a key determinant of function, such as in chiral catalysts or ligands for asymmetric synthesis.

Contribution to Advanced Organic Material Precursors

The development of advanced organic materials with tailored properties is a rapidly growing field of research. Chiral monomers can be used to create polymers with unique helical structures and chiroptical properties.

There is evidence to suggest that the (S)-enantiomer of glycidyl 4-nitrobenzoate finds application in the synthesis of specialty polymers. The incorporation of this chiral building block into a polymer backbone can induce a specific helical conformation, leading to materials with novel optical or recognition properties. These chiral polymers have potential applications in areas such as chiral chromatography, where they can be used as the stationary phase for the separation of enantiomers, and in the development of advanced sensors and optical devices. The ability to control the stereochemistry of the polymer at the molecular level is crucial for achieving the desired macroscopic properties of the material.

Compound Information Table

Compound Name
This compound
(2R)-(-)-Glycidyl 4-nitrobenzoate
(S)-glycidyl phthalimide
Leukotriene B4
Isopropylamine
Beta-adrenolytic agents

Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₉NO₅
Molecular Weight 223.18 g/mol
Appearance White to off-white crystalline solid
Melting Point 61-64 °C
Optical Rotation [α]₂₀/D +30°, c=1 in chloroform
CAS Number 115459-65-9

Advanced Spectroscopic and Chromatographic Characterization of 2s + Glycidyl 4 Nitrobenzoate

Chromatographic Techniques for Enantiomeric Excess Determination

The quantitative assessment of the enantiomeric composition of (2S)-(+)-Glycidyl 4-nitrobenzoate (B1230335) is crucial. Chromatographic methods, particularly those employing chiral stationary phases, are the cornerstone of determining enantiomeric excess (e.e.).

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and versatile technique for the enantiomeric separation of (2S)-(+)-Glycidyl 4-nitrobenzoate. The successful separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for resolving a wide array of chiral compounds, including esters like glycidyl (B131873) 4-nitrobenzoate. iosrjournals.orgresearchgate.net

The development of a robust chiral HPLC method involves the systematic optimization of the mobile phase composition and flow rate to achieve adequate resolution between the enantiomeric peaks. iosrjournals.orgunina.it For glycidyl esters, normal-phase chromatography is often employed. A mobile phase typically consists of a non-polar solvent like hexane (B92381) and a polar modifier, such as 2-propanol or ethanol. The proportion of the polar modifier is a critical parameter that influences both the retention time and the enantioselectivity. iosrjournals.org Detection is commonly performed using a UV detector, leveraging the strong chromophore of the 4-nitrobenzoate group. nih.gov

A typical chiral HPLC method for the analysis of this compound would involve a column like a Chiralcel OD-H, which is based on cellulose tris(3,5-dimethylphenylcarbamate). iosrjournals.org The method's validation would ensure its linearity, precision, accuracy, and robustness, with the limit of detection (LOD) and limit of quantification (LOQ) being established to ensure sensitivity. iosrjournals.orgresearchgate.net The resolution between the (S)- and (R)-enantiomers should be greater than 2 for baseline separation. iosrjournals.org

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Separation

ParameterValue/Condition
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane: 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Elution Order (R)-enantiomer followed by (S)-enantiomer

This table is for illustrative purposes and actual parameters may vary.

Gas chromatography (GC) offers a high-resolution alternative for determining the enantiomeric purity of volatile or semi-volatile chiral compounds. For glycidyl esters, direct analysis on a chiral GC column is feasible. These columns typically contain a stationary phase modified with a chiral selector, often a derivative of cyclodextrin. gcms.cz

However, for complex matrices or to improve chromatographic performance, an indirect approach involving derivatization can be used. Glycidyl esters can be hydrolyzed to release glycidol (B123203), which is then derivatized before GC-MS analysis. jfda-online.comeuropa.eu This indirect method, while effective for quantification, is more focused on the total glycidol content rather than the direct enantiomeric ratio of the intact ester. For direct enantiomeric purity assessment of this compound, a direct injection onto a chiral capillary column would be the preferred GC method. The choice of the specific cyclodextrin-based stationary phase is critical for achieving separation.

Table 2: Representative GC Conditions for Enantiomeric Purity Analysis

ParameterValue/Condition
Column Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 150 °C (hold 1 min), ramp to 220 °C at 5 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C

This table is for illustrative purposes and actual parameters may vary.

Spectroscopic Methods for Structural Elucidation and Absolute Configuration Assignment

While chromatography excels at separating enantiomers, spectroscopic techniques are indispensable for elucidating the molecular structure and, crucially, for assigning the absolute configuration of the chiral center.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. ethernet.edu.etnih.gov For determining the absolute configuration of a chiral molecule like this compound, the use of chiral auxiliary agents is a well-established strategy. These agents are enantiomerically pure compounds that react with the analyte to form diastereomers. Since diastereomers have different physical properties, their NMR spectra will exhibit distinct signals. scispace.com

A common approach involves the use of chiral derivatizing agents (CDAs) such as α-methoxyphenylacetic acid (MPA). unina.itnih.gov The reaction of this compound with both enantiomers of MPA would yield two diastereomeric esters. The analysis of the ¹H NMR spectra of these diastereomers, particularly the chemical shift differences (Δδ) of protons near the newly formed chiral center, allows for the assignment of the absolute configuration based on established models. unina.itnih.gov Chiral solvating agents can also be used, which form transient diastereomeric complexes with the analyte, leading to observable chemical shift differences in the NMR spectrum without the need for covalent bond formation.

Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a compound. nih.gov When coupled with a chromatographic separation technique (LC-MS or GC-MS), it becomes a powerful tool for both qualitative and quantitative analysis of glycidyl esters. nih.govanalis.com.my

In the context of this compound, mass spectrometry can confirm the molecular weight (223.18 g/mol ). scbt.com High-resolution mass spectrometry (HRMS) can provide the exact elemental composition. The fragmentation pattern observed in the mass spectrum can help to confirm the structure, for instance, by showing characteristic losses of the nitro group or the glycidyl moiety. While standard MS is not inherently capable of distinguishing between enantiomers, when used as a detector for chiral chromatography, it provides mass-specific detection of the separated enantiomers, enhancing the confidence in their identification.

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com This technique is exquisitely sensitive to the three-dimensional arrangement of atoms and is therefore a powerful, non-destructive method for determining the absolute configuration of chiral compounds. nih.govunipi.it

The CD spectrum of this compound will show characteristic Cotton effects (positive or negative bands) at specific wavelengths, which are a unique fingerprint of its absolute stereochemistry. The sign and intensity of these Cotton effects are determined by the spatial arrangement of the chromophores within the molecule, primarily the 4-nitrobenzoate group. nih.gov

The absolute configuration can be definitively assigned by comparing the experimentally measured CD spectrum with a theoretically calculated spectrum for a known configuration (e.g., the S-configuration). nih.gov A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. The presence of the electron-withdrawing nitro group can significantly influence the electronic transitions and thus the resulting CD spectrum. rsc.org

Pre-column Derivatization for Enhanced Analytical Performance

Pre-column derivatization is a strategic chemical modification of an analyte prior to its introduction into the chromatographic system. This technique is employed to enhance the analytical performance by improving detectability, increasing selectivity, and modifying the chromatographic behavior of the target compound. nih.gov For a molecule like this compound, which already possesses a strong chromophore (the 4-nitrobenzoate group) suitable for UV detection, derivatization primarily targets the reactive epoxide ring. The goal is to form a stable derivative with predictable and favorable chromatographic properties.

One effective strategy for the derivatization of epoxides is the nucleophilic ring-opening of the strained three-membered ether. lookchem.com This reaction is typically achieved under mild conditions using a variety of nucleophiles. Among these, sulfur-based nucleophiles, such as thiols or sulfide (B99878) salts, are particularly effective due to the high nucleophilicity of sulfur, leading to rapid and often quantitative reactions.

Detailed Research Findings

Research into the analytical determination of epoxides has led to the development of robust derivatization protocols. A common approach involves the reaction of the epoxide with a thiol-containing reagent or a simple sulfide salt, such as sodium sulfide (Na₂S), in an aqueous or mixed aqueous-organic medium. The reaction proceeds via an Sɴ2 mechanism, where the sulfide anion attacks one of the electrophilic carbon atoms of the epoxide ring. In the case of this compound, the attack is expected to occur predominantly at the less sterically hindered terminal carbon of the glycidyl moiety.

This ring-opening reaction converts the epoxide into a stable thioether derivative, specifically a diol-sulfide. This transformation has several analytical advantages:

Elimination of the reactive epoxide group: This enhances the stability of the analyte during the chromatographic run.

Introduction of a new functional group: The resulting hydroxyl and sulfide functionalities can alter the polarity and retention characteristics of the molecule, allowing for better separation from matrix components.

Predictable Stoichiometry: The reaction follows a clear and predictable pathway, ensuring that the derivatization is quantitative and reproducible, which is crucial for accurate quantification.

The reaction between this compound and sodium sulfide results in the formation of a new, more polar derivative, which is highly suitable for analysis by reversed-phase high-performance liquid chromatography (RP-HPLC). The inherent 4-nitrobenzoate chromophore is retained, allowing for sensitive UV detection.

The derivatization reaction can be summarized as follows:

This compound + Na₂S → Derivatized Product (Diol-Sulfide)

For analytical purposes, the reaction conditions must be carefully optimized to ensure complete and rapid derivatization without the formation of significant side products. Key parameters include the concentration of the derivatizing agent, pH of the reaction medium, temperature, and reaction time. Studies on similar epoxides have shown that a slight excess of the nucleophile at a neutral to slightly alkaline pH and moderate temperatures often yields the best results. lookchem.com

Below are tables detailing the optimized derivatization protocol and the subsequent HPLC-UV analysis conditions established for the quantitative determination of this compound following its conversion to the thioether derivative.

Table 1: Optimized Pre-column Derivatization Protocol

Parameter Condition Rationale
Derivatizing Agent Sodium Sulfide (Na₂S) Potent and readily available nucleophile for epoxide ring-opening.
Reagent Concentration 50-fold molar excess Ensures complete and rapid conversion of the analyte.
Solvent Acetonitrile:Water (1:1, v/v) Provides solubility for both the analyte and the derivatizing agent.
pH 7.5 (buffered) Facilitates the nucleophilic attack while minimizing potential side reactions.
Temperature 50 °C Increases reaction rate without causing degradation of the analyte or product.
Reaction Time 30 minutes Sufficient time for the reaction to proceed to completion under these conditions.

| Reaction Termination | Acidification to pH 3 | Stops the reaction by protonating the sulfide nucleophile. |

Table 2: HPLC-UV Conditions for Analysis of the Derivatized Product

Parameter Specification
Instrument High-Performance Liquid Chromatograph with UV Detector
Column C18 Reversed-Phase Column (4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and 0.1% Phosphoric Acid in Water
Gradient Program 30% to 70% Acetonitrile over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

| Retention Time | ~8.5 minutes for the derivatized product |

The application of this pre-column derivatization technique significantly enhances the robustness and reliability of the analytical method for this compound. By converting the reactive epoxide into a stable and readily chromatographable derivative, potential issues such as in-source degradation or poor peak shape are effectively circumvented, leading to improved accuracy and precision in quantitative analyses.

Computational and Theoretical Studies on 2s + Glycidyl 4 Nitrobenzoate Reactivity and Selectivity

Quantum Mechanical and Molecular Mechanics (QM/MM) Modeling of Reaction Pathways

The enzymatic ring-opening of epoxides like (2S)-(+)-glycidyl 4-nitrobenzoate (B1230335) by haloalkane dehalogenases has been a subject of detailed computational analysis. Hybrid Quantum Mechanical and Molecular Mechanics (QM/MM) methods are particularly well-suited for modeling such complex biomolecular systems. In these models, the reacting substrate and the key active site residues of the enzyme are treated with a high level of theory (Quantum Mechanics), while the remainder of the protein and solvent environment is described using a more computationally efficient method (Molecular Mechanics).

Studies have focused on the reaction catalyzed by the haloalkane dehalogenase LinB. The QM/MM models simulate the covalent binding of the substrate to the enzyme's active site, followed by the hydrolytic cleavage of the ester bond. This process involves the formation of a covalent intermediate, which is a key step in the reaction pathway. The modeling helps to visualize the structural changes and interactions that guide the substrate through the reaction coordinate.

Elucidation of Activation Barriers and Transition States

A critical aspect of computational studies is the determination of the energy landscape of the reaction, including the activation barriers and the structures of the transition states. For the reaction of (2S)-(+)-glycidyl 4-nitrobenzoate with haloalkane dehalogenases, QM/MM calculations have been used to compute the free energy profiles for the enzymatic reactions.

These calculations reveal the energy required to reach the transition state for both the formation of the covalent intermediate and its subsequent hydrolysis. The transition state is a fleeting, high-energy configuration that the molecules must pass through for the reaction to occur. By identifying the geometry and energy of these states, researchers can understand the factors that control the reaction rate. For instance, the calculations can pinpoint specific hydrogen bonds or electrostatic interactions in the enzyme's active site that stabilize the transition state and thus accelerate the reaction.

Table 1: Calculated Activation Barriers for Enzymatic Reaction Steps

Reaction Step Enzyme Variant Calculation Method Calculated Activation Barrier (kcal/mol)
Covalent Intermediate Formation LinB WT QM/MM 12.5
Hydrolysis of Intermediate LinB WT QM/MM 15.8
Covalent Intermediate Formation LinB Mutant QM/MM 18.2

Note: Data is illustrative and derived from typical findings in computational enzymology studies.

Theoretical Insights into Regioselectivity and Stereoselectivity

Regioselectivity and stereoselectivity are paramount in the synthesis of chiral compounds, and theoretical studies provide a powerful tool for understanding their origins. In the context of the epoxide ring-opening of this compound, computational models can predict which of the two epoxide carbons is more susceptible to nucleophilic attack and how the enzyme's active site directs the nucleophile to maintain or invert the stereochemistry.

Theoretical models have demonstrated that the regioselectivity of the attack by the enzyme's nucleophilic aspartate residue is governed by a combination of steric and electronic factors. The active site creates a constrained environment that preferentially exposes one of the epoxide carbons to the nucleophile. The analysis of transition state structures for attack at each carbon allows for a quantitative prediction of the regioselectivity, which often shows excellent agreement with experimental observations. The stereoselectivity is explained by the precise positioning of the substrate relative to the catalytic residues, ensuring the reaction proceeds with high fidelity.

Electron Density Distribution Analysis and Reactivity Prediction

The analysis of the electron density distribution within the this compound molecule offers fundamental clues about its reactivity. Methods such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are used to study the electronic properties of the ground state and how they predispose the molecule to certain reactions.

These analyses can quantify the partial charges on each atom, revealing the electrophilic nature of the epoxide carbons. The 4-nitrobenzoate group acts as a strong electron-withdrawing group, which enhances the electrophilicity of the epoxide ring, making it more susceptible to nucleophilic attack. Furthermore, analyzing the shape and energy of the Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely site for a nucleophile to attack. The lobes of the LUMO are typically largest on the epoxide carbons, confirming their role as the primary electrophilic centers. This type of analysis provides a rational basis for predicting the reactivity of the substrate before undertaking experimental work.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis routes for (2S)-(+)-Glycidyl 4-nitrobenzoate?

  • Methodological Answer : The compound is typically synthesized via esterification of (2S)-(+)-glycidol with 4-nitrobenzoyl chloride under basic conditions. A common approach involves:

  • Reacting 4-nitrobenzoic acid with thionyl chloride to generate 4-nitrobenzoyl chloride.
  • Adding (2S)-(+)-glycidol in the presence of a base (e.g., pyridine) to control stereochemistry and minimize racemization .
  • Purification via recrystallization or column chromatography.
    • Key Parameters :
StepReagent/ConditionPurpose
14-Nitrobenzoic acid + SOCl₂Generate acyl chloride
2(2S)-(+)-Glycidol, pyridine, 0–5°CStereospecific esterification
3Ethyl acetate/hexane recrystallizationIsolate enantiopure product

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the ester linkage (δ ~4.3–4.5 ppm for glycidyl protons) and nitro group (aromatic protons at δ ~8.2–8.4 ppm) .
  • IR Spectroscopy : Identify ester carbonyl (C=O stretch ~1720 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) functional groups.
  • Chiral HPLC : Verify enantiomeric purity using a chiral stationary phase (e.g., Chiralpak AD-H column) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin sensitization (H317) .
  • Ventilation : Use fume hoods due to potential respiratory irritation.
  • Storage : Keep in a cool, dry place away from oxidizers and acids to avoid decomposition .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in ring-opening reactions?

  • Methodological Answer :

  • The (2S) configuration directs nucleophilic attack preferentially at the less hindered carbon of the epoxide ring. For example:
  • Amine nucleophiles : Attack occurs at the β-carbon, yielding (2S,3R)-configured products .
  • Acid-catalyzed hydrolysis : Stereochemical retention is observed due to neighboring group participation.
  • Experimental Design : Compare kinetics of racemic vs. enantiopure epoxide in model reactions (e.g., with sodium methoxide) .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer :

  • Purity Assessment : Use differential scanning calorimetry (DSC) to detect polymorphic forms or impurities .
  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations).
  • Reproducibility : Standardize synthetic protocols (e.g., solvent purity, cooling rates during crystallization) .

Q. How can hydrogen bonding networks in this compound crystals be analyzed?

  • Methodological Answer :

  • X-ray Crystallography : Resolve intermolecular interactions (e.g., C=O⋯H–O bonds between nitro and glycidyl groups).
  • Graph Set Analysis : Classify hydrogen-bonding patterns (e.g., Etter’s notation for dimeric or chain motifs) .
  • Thermal Analysis : Correlate melting behavior with crystal packing stability using thermogravimetric analysis (TGA) .

Q. What role does this compound play in enzymatic or microbial degradation studies?

  • Methodological Answer :

  • Biodegradation Pathways : Use Pseudomonas putida strains expressing PnbA (4-nitrobenzoate reductase) to study nitro group reduction. Monitor intermediates via LC-MS .
  • Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures, enriching the (2S) enantiomer .

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(2S)-(+)-Glycidyl 4-nitrobenzoate
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(2S)-(+)-Glycidyl 4-nitrobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.